2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group This compound is notable for its unique structural features, which include a three-membered cyclopropane ring and multiple fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,4,6-trifluorobenzonitrile with an imino ester under controlled conditions. The reaction requires precise control of temperature and reaction time to ensure high purity and yield of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and trifluorophenyl derivatives. What sets this compound apart is the combination of the trifluorophenyl group and the cyclopropane ring, which imparts unique chemical properties and reactivity. Other similar compounds may lack one of these features, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-4-1-7(12)9(8(13)2-4)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
InChI Key |
IOUHFPQTOZXBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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